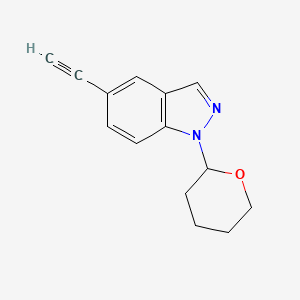

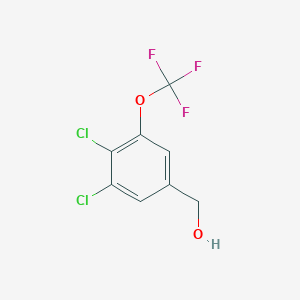

3,4-Dichloro-5-(trifluoromethoxy)benzyl alcohol

Descripción general

Descripción

“3,4-Dichloro-5-(trifluoromethoxy)benzyl alcohol” is a chemical compound with the CAS Number: 1706458-54-9 . It has a molecular weight of 261.03 . The IUPAC name for this compound is (3,4-dichloro-5-(trifluoromethoxy)phenyl)methanol .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H5Cl2F3O2/c9-5-1-4(3-14)2-6(7(5)10)15-8(11,12)13/h1-2,14H,3H2 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis

The compound is a solid at ambient temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility are not available in the current data.Aplicaciones Científicas De Investigación

Application in Synthesis and Reactivity

Benzylation of Alcohols

A study by Poon and Dudley (2006) describes the use of a stable, neutral organic salt for converting alcohols into benzyl ethers, suggesting potential applications in benzylation processes including compounds similar to 3,4-Dichloro-5-(trifluoromethoxy)benzyl alcohol (Poon & Dudley, 2006).

O-Benzylation Reagent

Yamada, Fujita, and Kunishima (2012) developed a novel O-benzylating reagent, which can potentially be applied in reactions involving this compound to afford benzyl ethers (Yamada, Fujita, & Kunishima, 2012).

Application in Organic Chemistry and Synthesis

Secondary Benzylation using Benzyl Alcohols

Noji et al. (2003) explored a secondary-benzylation system using benzyl alcohol and metal triflates, indicating possible use in synthesis involving this compound (Noji et al., 2003).

Synthesis of α-Trifluoromethyl α-Amino Acids

Burger et al. (2006) demonstrated the synthesis of α-trifluoromethyl substituted aromatic and heteroaromatic amino acids, which might incorporate a benzyl alcohol similar to this compound in their process (Burger et al., 2006).

Applications in Oxidative Reactions and Rearrangements

Oxidation and Rearrangement of Benzyl Alcohols

Ochiai, Yoshimura, and Miyamoto (2009) researched the oxidative rearrangement of benzyl alcohols, which could be relevant for compounds like this compound (Ochiai, Yoshimura, & Miyamoto, 2009).

Deoxytrifluoromethylation of Alcohols

Intermaggio et al. (2022) focused on deoxytrifluoromethylation reactions, potentially applicable to this compound for C(sp3)-CF3 bond formation (Intermaggio et al., 2022).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of 3,4-Dichloro-5-(trifluoromethoxy)benzyl alcohol are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Biochemical Pathways

Given the lack of information on its targets and mode of action, it is difficult to predict which pathways might be impacted .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, or the proportion of the drug that enters circulation when introduced into the body .

Propiedades

IUPAC Name |

[3,4-dichloro-5-(trifluoromethoxy)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2F3O2/c9-5-1-4(3-14)2-6(7(5)10)15-8(11,12)13/h1-2,14H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIKXNIMFULQBRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1OC(F)(F)F)Cl)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

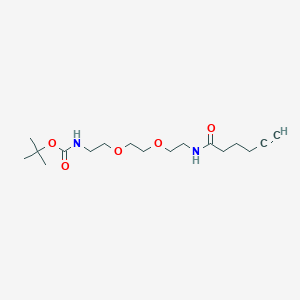

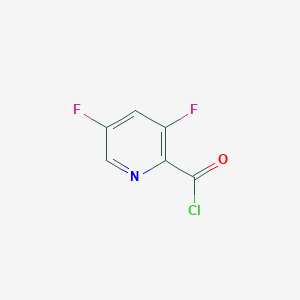

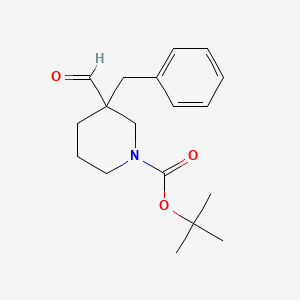

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

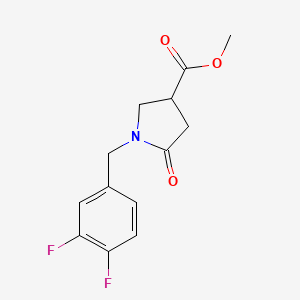

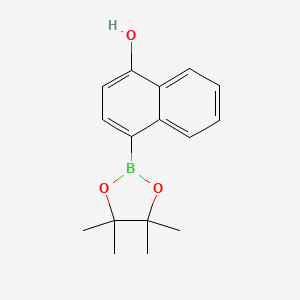

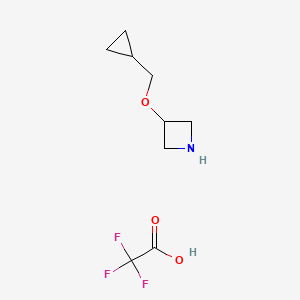

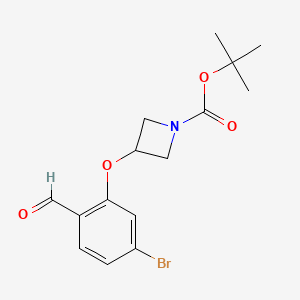

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[5-(4-Chlorophenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]-1,4-diazepane hydrochloride](/img/structure/B1407620.png)

![3-Methyl-2-piperidin-4-yl-3H-imidazo[4,5-b]pyridinehydrochloride](/img/structure/B1407622.png)

![4-Chloro-6-methoxy[1]benzofuro[3,2-d]pyrimidine](/img/structure/B1407627.png)